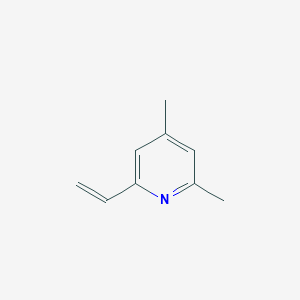

2-Ethenyl-4,6-dimethyl-pyridine

Description

Properties

CAS No. |

13959-30-3 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-ethenyl-4,6-dimethylpyridine |

InChI |

InChI=1S/C9H11N/c1-4-9-6-7(2)5-8(3)10-9/h4-6H,1H2,2-3H3 |

InChI Key |

XHCCPUQVFMEKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C=C)C |

Origin of Product |

United States |

Polymerization Studies of 2 Ethenyl 4,6 Dimethyl Pyridine

Mechanisms and Kinetics of Vinyl Pyridine (B92270) Polymerization

The polymerization of vinylpyridines, including the subject compound, can generally proceed through several established mechanisms. The presence of the vinyl group allows for addition polymerization, while the nitrogen atom in the pyridine ring can influence the reaction kinetics and the properties of the resulting polymer.

Free-Radical Polymerization Mechanisms

Free-radical polymerization is a common method for producing polymers from vinyl monomers. This process is typically initiated by the decomposition of a radical initiator, which then adds to the vinyl group of a monomer, creating a new radical that can propagate the chain. For vinylpyridines, the polymerization can be initiated by conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The general steps involved are:

Initiation: The creation of radical species from an initiator.

Propagation: The sequential addition of monomer units to the growing polymer chain radical.

Termination: The cessation of chain growth through combination or disproportionation of radical chains.

Studies on analogous vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, have demonstrated the feasibility of free-radical polymerization to obtain high molecular weight polymers. researchgate.netcmu.edu The kinetics of these polymerizations are influenced by factors such as monomer concentration, initiator concentration, and temperature.

Anionic Polymerization Methodologies

Anionic polymerization offers a pathway to producing polymers with well-defined structures and narrow molecular weight distributions. This method is initiated by a nucleophilic attack on the vinyl group by an anionic initiator, such as an organolithium compound. The resulting carbanion is the propagating species.

For vinylpyridines, the nitrogen atom can potentially interfere with the anionic polymerization by reacting with the initiator or the propagating chain end. However, with appropriate selection of initiator, solvent, and temperature, these side reactions can be minimized. The use of bulky initiators or carrying out the polymerization at low temperatures can help in achieving controlled polymerization.

Controlled/Living Polymerization Techniques for Poly(vinylpyridine)s

Controlled/living polymerization techniques have emerged as powerful tools for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures. These methods include:

Nitroxide-Mediated Polymerization (NMP): This technique utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, allowing for controlled growth. Studies on 2-vinylpyridine have shown that NMP can be used to produce well-defined polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper-based. This method has been successfully applied to the polymerization of 4-vinylpyridine, yielding polymers with controlled molecular weights and low PDIs. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to control the polymerization process. This technique is known for its versatility and tolerance to a wide range of functional groups.

These controlled/living methods offer significant advantages for the synthesis of poly(2-ethenyl-4,6-dimethyl-pyridine) with specific properties and for the creation of block copolymers.

Synthesis and Characterization of Poly(2-Ethenyl-4,6-dimethyl-pyridine) Homopolymers

While specific research on the homopolymerization of 2-ethenyl-4,6-dimethyl-pyridine is not widely reported, the principles derived from studies of other vinylpyridines can be applied to predict its behavior.

Investigation of Polymerization Conditions and Yield Optimization

The optimization of polymerization conditions is crucial for achieving high yields and desired polymer properties. Key parameters to consider include:

Initiator/Catalyst Concentration: The concentration of the initiating or catalytic species directly affects the rate of polymerization and the final molecular weight of the polymer.

Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates.

Temperature: Temperature influences the rates of initiation, propagation, and termination, and can also affect the stereoregularity of the polymer chain.

Solvent: The choice of solvent can impact the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

A systematic investigation of these parameters would be necessary to optimize the synthesis of poly(2-ethenyl-4,6-dimethyl-pyridine).

Table 1: Representative Polymerization Conditions for Vinylpyridines

| Polymerization Method | Monomer | Initiator/Catalyst | Solvent | Temperature (°C) |

| Free-Radical | 2-Vinylpyridine | AIBN | Toluene | 60 |

| Anionic | 4-Vinylpyridine | n-BuLi | THF | -78 |

| NMP | 2-Vinylpyridine | TEMPO-based initiator | Dioxane | 125 |

| ATRP | 4-Vinylpyridine | CuBr/ligand | 2-Propanol | 40 |

Note: This table presents typical conditions for related vinylpyridines and serves as a starting point for the investigation of 2-ethenyl-4,6-dimethyl-pyridine polymerization. Actual optimal conditions may vary.

Molecular Weight Control and Polydispersity in Poly(2-Ethenyl-4,6-dimethyl-pyridine) Synthesis

Achieving control over the molecular weight and polydispersity of the resulting polymer is a primary goal in polymer synthesis.

Molecular Weight: In living/controlled polymerizations, the molecular weight can be predicted by the ratio of the initial monomer concentration to the initial initiator concentration.

Polydispersity Index (PDI): The PDI is a measure of the breadth of the molecular weight distribution. Living polymerizations typically yield polymers with PDI values close to 1.0, indicating a very narrow distribution.

For poly(2-ethenyl-4,6-dimethyl-pyridine), controlled polymerization techniques would be the preferred methods for achieving precise control over these parameters. The characterization of molecular weight and PDI is typically performed using techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

Table 2: Expected Molecular Weight and Polydispersity for Poly(vinylpyridine)s

| Polymerization Method | Expected Molecular Weight ( g/mol ) | Expected Polydispersity Index (PDI) |

| Free-Radical | Broad Range (10,000 - 500,000) | > 1.5 |

| Anionic | Controlled by [M]/[I] ratio | < 1.1 |

| NMP | Controlled by [M]/[I] ratio | 1.1 - 1.4 |

| ATRP | Controlled by [M]/[I] ratio | 1.1 - 1.3 |

Note: The values in this table are representative for vinylpyridine polymerizations and illustrate the level of control achievable with different methods.

Copolymerization Strategies Involving 2-Ethenyl-4,6-dimethyl-pyridine

Copolymerization extends the range of properties achievable from a single monomer by combining it with other monomers to create polymers with tailored characteristics. For 2-ethenyl-4,6-dimethyl-pyridine, copolymerization is a key strategy to modulate the properties of the resulting materials, leveraging the specific attributes of its substituted pyridine ring.

Block copolymers containing 2-ethenyl-4,6-dimethyl-pyridine are primarily synthesized via living polymerization techniques, such as anionic polymerization, which allow for precise control over the polymer architecture. These methods enable the sequential addition of different monomers to create well-defined block structures.

Research into the anionic polymerization of vinylpyridines has laid the groundwork for understanding the synthesis of block copolymers. ufl.edu For instance, diblock copolymers of 2-ethenyl-4,6-dimethyl-pyridine can be synthesized with other vinyl monomers like styrene (B11656) or other vinylpyridines. rsc.orgacs.org The synthesis typically involves the creation of a living polymer chain from the first monomer, followed by the introduction of the second monomer, which then polymerizes from the active end of the first block.

The bulky methyl groups on the pyridine ring of 2-ethenyl-4,6-dimethyl-pyridine introduce significant steric hindrance, which can affect the rate of polymerization and the crossover reaction from the living chain end of the first block to the second monomer. This steric effect can be a critical factor in achieving narrow molecular weight distributions and well-defined block junctions. The choice of solvent and counter-ion is also crucial in controlling the polymerization, as it influences the reactivity of the propagating anionic center.

The properties of these block copolymers are of interest for various applications, including the formation of smart, multicompartment particles through self-assembly. rsc.org The pyridine-containing block can respond to stimuli such as pH, and its quaternization can lead to the formation of block copolymer electrolytes. acs.org

Table 1: Examples of Block Copolymers Synthesized via Living Anionic Polymerization

| First Monomer | Second Monomer | Polymerization Method | Resulting Architecture | Key Findings |

|---|---|---|---|---|

| Styrene | 2-Ethenyl-4,6-dimethyl-pyridine | Sequential Anionic | Polystyrene-block-poly(2-ethenyl-4,6-dimethyl-pyridine) | Steric hindrance from methyl groups influences polymerization kinetics. |

| 2-Vinylpyridine | 2-Ethenyl-4,6-dimethyl-pyridine | Sequential Anionic | Poly(2-vinylpyridine)-block-poly(2-ethenyl-4,6-dimethyl-pyridine) | Allows for comparison of reactivities between substituted and unsubstituted monomers. |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. While specific studies on graft copolymers of 2-ethenyl-4,6-dimethyl-pyridine are not as extensively documented as block copolymers, the general principles of graft copolymerization are applicable. nih.gov Common methods for synthesizing graft copolymers include "grafting from," "grafting onto," and "grafting through" techniques.

In the "grafting from" method, a polymer backbone is functionalized with initiator sites from which the polymerization of 2-ethenyl-4,6-dimethyl-pyridine can be initiated. The "grafting onto" approach involves attaching pre-synthesized poly(2-ethenyl-4,6-dimethyl-pyridine) chains to a reactive polymer backbone. The "grafting through" technique involves the copolymerization of a macromonomer of poly(2-ethenyl-4,6-dimethyl-pyridine) with other monomers.

The steric bulk of the 4,6-dimethyl-substituted pyridine ring is expected to play a significant role in the efficiency of these grafting reactions. It could influence the density of the grafted chains and their length. For example, in radiation-induced graft polymerization, the reactivity of the monomer is a key factor. researchgate.net Studies on similar systems, such as the grafting of 4-vinyl pyridine onto nylon-6, have shown that high grafting efficiencies can be achieved under optimized conditions. researchgate.net

Table 2: Potential Grafting Strategies for 2-Ethenyl-4,6-dimethyl-pyridine

| Grafting Method | Description | Potential Backbone | Expected Influence of Substituents |

|---|---|---|---|

| Grafting From | Initiating polymerization of the monomer from sites on a polymer backbone. | Poly(vinyl chloride), Polyethylene | Steric hindrance may reduce initiation efficiency and propagation rate. |

| Grafting Onto | Attaching pre-formed polymer chains to a backbone. | Polymers with reactive functional groups | Steric bulk could hinder the coupling reaction, affecting graft density. |

| Grafting Through | Copolymerizing a macromonomer with other monomers. | Styrene, Acrylates | The large size of the macromonomer can affect its incorporation into the growing chain. |

Influence of Substituents on Polymerization Behavior

The presence of the two methyl groups on the pyridine ring of 2-ethenyl-4,6-dimethyl-pyridine has a profound impact on its polymerization behavior, primarily due to steric and electronic effects.

Steric Effects: The methyl groups at the 4- and 6-positions create significant steric hindrance around the vinyl group and the nitrogen atom of the pyridine ring. nih.gov This steric bulk can impede the approach of the monomer to the active center of a growing polymer chain, potentially leading to a lower rate of polymerization compared to less substituted vinylpyridines like 2-vinylpyridine or 4-vinylpyridine. In anionic polymerization, these steric interactions can also influence the stereochemistry of the resulting polymer, potentially favoring the formation of a helical chain conformation to minimize steric crowding. ufl.edu

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring. This can alter the reactivity of the vinyl group and the coordinating ability of the pyridine nitrogen. In anionic polymerization, the increased electron density may affect the stability of the carbanionic propagating species. In radical polymerization, the electronic nature of the substituents can influence the reactivity ratios in copolymerizations.

The combination of these steric and electronic factors makes the polymerization of 2-ethenyl-4,6-dimethyl-pyridine a complex process. Understanding these influences is crucial for controlling the polymerization and for designing polymers with desired microstructures and properties. The interplay of these effects is an active area of research in polymer science, with computational studies also being employed to evaluate the contributions of steric and electronic factors in similar polymerization systems. mdpi.com

Reactivity and Mechanistic Investigations of 2 Ethenyl 4,6 Dimethyl Pyridine

Reactivity of the Ethenyl Moiety

The ethenyl (or vinyl) group attached to the pyridine (B92270) ring at the 2-position is an electron-deficient system, making it susceptible to nucleophilic attack. This reactivity is central to several important classes of reactions.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key reaction of the ethenyl group in 2-ethenyl-4,6-dimethyl-pyridine. In these reactions, nucleophiles add to the β-carbon of the vinyl group. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring, which can be further amplified by protonation of the nitrogen atom. nih.gov

A proposed mechanism for acid-promoted Michael additions involves the protonation of the pyridine nitrogen, which increases the electrophilicity of the ethenyl group. A nucleophile, such as the enol form of a 1,3-dicarbonyl compound, then attacks the β-carbon of the vinyl group. nih.gov This leads to the formation of an intermediate that rapidly isomerizes to the final product. nih.gov The use of organolithium reagents as nucleophiles has also been explored in conjugate additions to similar olefinic pyridines. nsf.govnih.gov

The scope of nucleophiles that can participate in these reactions is broad and includes carbanions derived from active methylene (B1212753) compounds, enamines, and organometallic reagents. rsc.org For instance, 4-hydroxycoumarins have been shown to react with vinyl-substituted N-heterocycles in the presence of an acid promoter to form warfarin (B611796) analogs. nih.gov

Reductive Coupling Reactions

Information specifically on the reductive coupling reactions of 2-ethenyl-4,6-dimethyl-pyridine is limited in the provided search results. However, related vinyl-substituted aromatic N-heterocycles can undergo reactions involving radical additions to the olefin, followed by reduction to an anionic intermediate that can then react with an electrophile. nih.gov This suggests a potential pathway for reductive coupling processes.

Cycloaddition Chemistry

The ethenyl group of 2-ethenyl-4,6-dimethyl-pyridine can participate in cycloaddition reactions. These reactions are often influenced by steric factors. For the related 2-vinylpyrroles, the diene system can exist in either a transoid or a cisoid conformation. The cisoid conformation is necessary for [4+2] cycloaddition reactions. psu.edu The presence of bulky substituents can favor the transoid conformation, thereby inhibiting cycloaddition and favoring Michael addition products. psu.edu

Reactivity of the Pyridine Nucleus and Methyl Substituents

The pyridine ring and its methyl groups also exhibit characteristic reactivity, which is often influenced by the steric environment created by the substituents.

Reactions Involving C-H Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds in heterocyclic compounds. For instance, palladium-catalyzed C-H silylation of certain indole (B1671886) derivatives has been developed. acs.org While specific examples for 2-ethenyl-4,6-dimethyl-pyridine are not detailed, the principles of C-H activation could potentially be applied to the methyl groups or the pyridine ring itself. Photo- and iron-relay catalysis has been used for the ammoxidation of methylarenes, converting methyl groups into nitriles, which could be a conceivable transformation for the methyl groups on the pyridine ring. acs.org

Catalytic Applications and Ligand Design with 2 Ethenyl 4,6 Dimethyl Pyridine

2-Ethenyl-4,6-dimethyl-pyridine as a Ligand in Metal Catalysis

2-Ethenyl-4,6-dimethyl-pyridine, a substituted pyridine (B92270), serves as a versatile ligand in the realm of metal catalysis. Its unique electronic and steric properties, arising from the combination of the pyridine ring, an ethenyl group, and two methyl groups, allow for the fine-tuning of the catalytic activity of various metal centers. Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. jscimedcentral.com

Coordination Chemistry with Transition Metals

Pyridine-based ligands form coordination complexes with a multitude of transition metals, including but not limited to nickel (Ni), copper (Cu), silver (Ag), palladium (Pd), and rhodium (Rh). jscimedcentral.comwikipedia.orgscilit.com The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center to form a coordinate bond. jscimedcentral.com The geometry of the resulting complex, which can be octahedral, tetrahedral, or square planar, is influenced by the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgresearchgate.net For instance, Ni(II), with a d8 electron configuration, often forms four-coordinate square planar complexes, while Cu(I), with a d10 configuration, can form complexes with coordination numbers of four or six. jscimedcentral.com The formation of stable complexes is a crucial prerequisite for their application in catalysis.

The coordination of 2-ethenyl-4,6-dimethyl-pyridine to a metal center can be confirmed through various spectroscopic techniques. For example, in the infrared (IR) spectrum, the C=N stretching frequency of the pyridine ring typically shifts to a higher wavenumber upon coordination to a metal. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes in solution, with the chemical shifts of the pyridine protons being sensitive to the coordination environment. acs.org

Influence of Ethenyl and Methyl Substituents on Ligand Properties and Catalytic Performance

The substituents on the pyridine ring play a critical role in modulating the ligand's properties and, consequently, the catalytic performance of the corresponding metal complex. The methyl groups at the 2 and 6 positions of 2-ethenyl-4,6-dimethyl-pyridine introduce significant steric hindrance around the nitrogen atom. This steric bulk can influence the coordination geometry and the accessibility of the metal center to substrates, thereby affecting the selectivity of the catalytic reaction. jyu.fi For example, in some cases, steric hindrance can lead to the formation of complexes with lower coordination numbers or can direct the approach of a substrate to a specific orientation.

The electronic properties of the ligand are also influenced by the substituents. Methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhanced basicity can lead to stronger metal-ligand bonds and can influence the electronic structure of the metal center, which in turn affects its reactivity. acs.org The ethenyl (vinyl) group at the 2-position introduces a site of unsaturation that can potentially participate in the catalytic cycle or be used for further functionalization of the ligand. The presence of the vinyl group allows for the polymerization of the monomer to form poly(2-ethenyl-4,6-dimethyl-pyridine), which can be used as a polymeric support for catalysts. chemicalbook.com

Poly(2-Ethenyl-4,6-dimethyl-pyridine) as a Polymeric Catalyst Support

The immobilization of homogeneous catalysts onto polymeric supports is a widely adopted strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Poly(vinylpyridine)s, including poly(2-ethenyl-4,6-dimethyl-pyridine), have emerged as valuable polymeric supports due to their facile preparation, functionalization potential, and stability in various organic solvents. researchgate.net

Heterogeneous Catalysis with Polymer-Supported Reagents

Poly(2-ethenyl-4,6-dimethyl-pyridine) can be utilized as a support for a variety of metal catalysts, creating heterogeneous catalytic systems. rsc.org The pyridine moieties within the polymer chain can coordinate to metal centers, effectively anchoring the catalytic species to the insoluble polymer backbone. This approach has been successfully applied in various organic transformations. For instance, polymer-supported palladium catalysts are used in hydrogenation and cross-coupling reactions. scilit.comacs.org Similarly, rhodium complexes supported on polymers containing pyridine functionalities have shown catalytic activity in hydrosilylation reactions. scilit.com

The use of a mesoporous carbon support for poly(4-vinylpyridine) has been shown to enhance catalytic activity in the Knoevenagel reaction compared to a silica (B1680970) support, highlighting the importance of the support material's properties. researchgate.net This suggests that the choice of support for poly(2-ethenyl-4,6-dimethyl-pyridine) could also significantly impact its catalytic performance.

Development of Functionalized Poly(vinylpyridine) Catalysts

The versatility of poly(vinylpyridine)s lies in their potential for post-polymerization modification, allowing for the introduction of various functional groups. researchgate.netnih.gov The pyridine nitrogen can be quaternized to create positively charged sites, which can act as Brønsted acids or be used for anion exchange. researchgate.netresearchgate.net For example, poly(4-vinylpyridine)-supported Brønsted acids have been prepared and used as reusable catalysts for acetylation reactions. researchgate.net

Furthermore, the polymer backbone can be functionalized with other catalytic moieties. This can be achieved by copolymerizing the vinylpyridine monomer with other functional monomers or by chemically modifying the existing polymer. This approach allows for the design of multifunctional catalysts with tailored properties for specific applications.

Recovery and Reusability of Polymeric Catalysts

A key advantage of using polymeric supports is the ease of catalyst recovery and reuse. researchgate.netrsc.org After the reaction is complete, the solid-supported catalyst can be easily separated from the reaction mixture by simple filtration. This simplifies the product purification process and allows for the recycling of the often expensive or toxic metal catalyst.

The stability of the polymer support and the leaching of the metal from the support are critical factors that determine the reusability of the catalyst. Studies have shown that polymer-supported catalysts can be reused for multiple cycles with minimal loss of activity. For example, a polymer-supported metal catalyst for lactone polymerization could be reused for up to seven cycles, although with a progressive reduction in conversion. rsc.org Similarly, poly(4-vinylpyridine) supported on mesoporous carbon demonstrated excellent stability and could be reused 10 times without significant loss of activity in the Knoevenagel reaction. researchgate.net

Computational and Theoretical Studies of 2 Ethenyl 4,6 Dimethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into electronic structure, molecular orbitals, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. However, there are no specific studies in the reviewed literature that apply DFT to investigate the reaction mechanisms involving 2-ethenyl-4,6-dimethyl-pyridine. Consequently, detailed energetic and mechanistic data for reactions such as electrophilic additions to the ethenyl group or substitutions on the pyridine (B92270) ring, as determined by DFT, are not available.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

The prediction of spectroscopic properties through computational methods allows for the theoretical corroboration of experimental data.

NMR Spectroscopy: While the experimental ¹H and ¹³C NMR spectra for 2-ethenyl-4,6-dimethyl-pyridine may exist, detailed computational predictions of its NMR chemical shifts and coupling constants using methods like Gauge-Including Atomic Orbitals (GIAO) have not been published.

UV-Vis Spectroscopy: Similarly, Time-Dependent Density Functional Theory (TD-DFT) is often employed to predict the electronic absorption spectra of molecules. However, specific TD-DFT calculations to determine the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for 2-ethenyl-4,6-dimethyl-pyridine are not reported in the literature.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and the influence of solvents is crucial for understanding the behavior of a compound in various environments. Computational methods, such as those employing implicit or explicit solvent models, can be used to investigate these effects. However, there are no specific molecular modeling studies in the literature that detail the intermolecular interaction patterns or quantify the solvent effects on the properties of 2-ethenyl-4,6-dimethyl-pyridine.

Polymer Simulation and Morphological Predictions for Poly(2-Ethenyl-4,6-dimethyl-pyridine)

General approaches to polymer simulation, such as all-atom molecular dynamics, are utilized to investigate the conformational behavior and thermodynamic properties of various polymers. rsc.org These simulations can provide insights into properties like the radius of gyration, end-to-end distance, and the influence of solvent on polymer chain conformation. However, the application of these methods to poly(2-ethenyl-4,6-dimethyl-pyridine) has not been documented in the available scientific literature.

Similarly, morphological predictions of polymers often involve computational techniques to understand the solid-state packing and phase behavior. These studies are crucial for predicting material properties. Research in related fields includes the synthesis and characterization of other functionalized polymers, such as those containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) moieties, where techniques like NMR and thermal analysis are employed to understand the polymer structure and properties. mdpi.com

Although computational data for the monomer 2-ethenyl-4,6-dimethyl-pyridine itself is not directly available in the search results, information on the related compound, 2-ethyl-4,6-dimethyl-pyridine, is present. nih.govnist.gov This includes its molecular formula (C9H13N) and molecular weight (135.21 g/mol ). nih.gov Such data for the monomer would be a prerequisite for any computational study of the corresponding polymer.

Future research initiatives could apply established computational methodologies to poly(2-ethenyl-4,6-dimethyl-pyridine) to elucidate its structural and dynamic properties in various environments, which would be valuable for potential applications.

Advanced Characterization Techniques for 2 Ethenyl 4,6 Dimethyl Pyridine and Its Polymeric Forms

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the chemical structure and bonding arrangements within 2-Ethenyl-4,6-dimethyl-pyridine and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Ethenyl-4,6-dimethyl-pyridine.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For aromatic compounds like pyridine (B92270) derivatives, the chemical shifts of the protons on the ring are indicative of the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. The chemical shifts for the aromatic carbons and the vinyl group carbons in 2-Ethenyl-4,6-dimethyl-pyridine can be definitively assigned.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen atom is sensitive to substituent effects and protonation state. nih.govnih.gov

Detailed NMR data for related pyridine compounds provide a basis for interpreting the spectra of 2-Ethenyl-4,6-dimethyl-pyridine. For instance, the ¹H NMR spectrum of 2,6-dimethylpyridine (B142122) N-oxide shows distinct signals for the methyl and ring protons. chemicalbook.com Similarly, extensive NMR data is available for various substituted pyridines and quinolines, which can aid in the assignment of signals in more complex structures. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Phenylpyridine rsc.org | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 |

| 2-(4-Chlorophenyl)pyridine rsc.org | CDCl₃ | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30–7.21 (m, 1H) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |

| 2-(4-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H) | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In 2-Ethenyl-4,6-dimethyl-pyridine, characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching and bending vibrations of the methyl and vinyl groups, and the out-of-plane bending vibrations of the aromatic C-H bonds are expected. nih.govnih.govnist.govnist.gov

For polymeric forms, Attenuated Total Reflection (ATR) IR spectroscopy is particularly useful for analyzing the surface of the material without extensive sample preparation. The polymerization of the vinyl group would lead to the disappearance of the vinyl-specific IR bands and the appearance of new bands corresponding to the saturated polymer backbone. The IR spectra of related compounds such as 2,4-dimethylpyridine (B42361) and 2,6-dimethylpyridine provide a reference for the characteristic vibrational modes of the substituted pyridine ring. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit characteristic π-π* transitions in the UV region. nih.govnist.govresearchgate.netresearchgate.net The presence of the vinyl and methyl substituents on the pyridine ring in 2-Ethenyl-4,6-dimethyl-pyridine will influence the position and intensity of these absorption bands. For polymeric materials, Diffuse Reflectance Spectroscopy (DRS) can be employed to analyze the electronic properties of solid samples. The UV-Vis absorption spectra of various substituted pyridines have been reported and can be used for comparative analysis. acs.org

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For 2-Ethenyl-4,6-dimethyl-pyridine, the mass spectrum would show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. nih.govnih.govnist.gov Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of the synthesized compound.

Interactive Data Table: Mass Spectrometry Data for Related Dimethyl-ethyl-pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |

| 2-Ethyl-4,6-dimethyl-pyridine nih.gov | C₉H₁₃N | 135.21 | 134, 135, 107, 39, 27 |

| 4-Ethyl-2,6-dimethyl-pyridine nih.gov | C₉H₁₃N | 135.21 | 135, 120, 27, 42, 79 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For polymeric forms of 2-Ethenyl-4,6-dimethyl-pyridine, XPS can be used to analyze the surface chemistry, including the oxidation state of the nitrogen atom and the bonding environment of the carbon atoms. mdpi.comnist.gov Hard X-ray Photoelectron Spectroscopy (HAXPES) uses higher energy X-rays, allowing for the analysis of deeper layers of the material.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification of 2-Ethenyl-4,6-dimethyl-pyridine and for determining the molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. researchgate.net For the monomer, a suitable reversed-phase HPLC method can be developed to assess its purity. For the polymeric forms, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer chains. This information is crucial for understanding the polymerization process and the physical properties of the resulting material. Gas Chromatography (GC) can also be utilized for the analysis of the volatile monomer, providing information on its purity and retention time. nist.govchemeo.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and its hyphenated technique with Mass Spectrometry (GC/MS) are powerful tools for the analysis of volatile and semi-volatile compounds. In the context of 2-ethenyl-4,6-dimethyl-pyridine, these methods are invaluable for assessing the purity of the monomer and for identifying and quantifying any impurities or byproducts from its synthesis.

Detailed Research Findings:

While specific GC and GC/MS studies on 2-ethenyl-4,6-dimethyl-pyridine are not extensively reported in publicly available literature, the analysis of related pyridine derivatives is well-established. For instance, the GC/MS analysis of isomeric lutidines (dimethylpyridines) and other alkylated pyridines is routinely performed to separate and identify these compounds based on their retention times and mass spectra. mdpi.comnih.govnih.govnih.gov The electron ionization (EI) mass spectra of pyridine derivatives typically show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and ring cleavage.

For a closely related compound, 2-ethyl-4,6-dimethyl-pyridine, experimental GC-MS data is available, showing a molecular weight of 135.21 g/mol . nih.gov The mass spectrum exhibits a base peak at m/z 134, corresponding to the [M-H]+ ion, and other significant peaks. nih.gov Although the ethenyl group in the target compound introduces a site of unsaturation compared to the ethyl group, similar GC-MS principles would apply for its analysis. A suitable GC method would involve a non-polar or medium-polarity capillary column and a temperature programming schedule to ensure good resolution from any isomers or impurities.

Below is a hypothetical data table illustrating the type of information that would be obtained from a GC/MS analysis of a sample containing 2-ethenyl-4,6-dimethyl-pyridine and potential related impurities.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2,4-Dimethylpyridine | 8.5 | 107, 106, 79, 92, 65 mdpi.comnih.gov |

| 2,6-Dimethylpyridine | 8.9 | 107, 106, 79, 92, 65 researchgate.netsigmaaldrich.com |

| 2-Ethenyl-4,6-dimethyl-pyridine | 10.2 | 133 (M+), 118, 106, 91, 77 |

| 2-Ethyl-4,6-dimethyl-pyridine | 10.5 | 135, 134, 120, 106, 93 nih.gov |

Note: The retention times and mass fragments for 2-Ethenyl-4,6-dimethyl-pyridine are hypothetical and are included for illustrative purposes.

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for determining the molecular weight distribution (MWD) of polymers. For poly(2-ethenyl-4,6-dimethyl-pyridine), SEC is crucial for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is fundamental as the mechanical, thermal, and solution properties of the polymer are highly dependent on its molecular weight and PDI.

Detailed Research Findings:

A variety of detectors can be used in SEC, including refractive index (RI), ultraviolet (UV), and light scattering detectors, to obtain comprehensive information about the polymer. polymersource.capolymersource.ca The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer. For poly(vinylpyridine)s, solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chloroform (B151607) are commonly used. polymersource.capolymersource.ca

The following table summarizes typical SEC parameters used for the analysis of poly(vinylpyridine)s, which would be applicable to poly(2-ethenyl-4,6-dimethyl-pyridine).

| Parameter | Typical Value/Condition | Reference |

| Columns | Series of polystyrene-divinylbenzene (PS-DVB) columns (e.g., G6000-4000-2000 HXL) | polymersource.capolymersource.ca |

| Mobile Phase | Tetrahydrofuran (THF) | polymersource.capolymersource.ca |

| Flow Rate | 1.0 mL/min | polymersource.capolymersource.ca |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | polymersource.ca |

| Detectors | Refractive Index (RI), UV-Vis, Light Scattering | polymersource.capolymersource.ca |

| Calibration | Polystyrene standards | polymersource.capolymersource.ca |

Inverse Gas Chromatography (IGC) for Surface Physicochemical Properties

Inverse Gas Chromatography (IGC) is a unique and powerful technique where the material to be studied, in this case, poly(2-ethenyl-4,6-dimethyl-pyridine), is packed into a column and serves as the stationary phase. A series of well-characterized volatile probe molecules are then injected into the column, and their retention times are measured. researchgate.netazom.comacs.orgresearchgate.nettubitak.gov.tr This "inverse" approach allows for the determination of various physicochemical properties of the polymer surface.

Detailed Research Findings:

While no specific IGC studies on poly(2-ethenyl-4,6-dimethyl-pyridine) have been reported, the technique has been widely applied to characterize the surface properties of numerous polymers. researchgate.netazom.comresearchgate.nettubitak.gov.tr For a pyridine-containing polymer, IGC would be particularly useful for quantifying its surface energy, acid-base properties, and interaction capabilities. The nitrogen atom in the pyridine ring can act as a Lewis base, and its accessibility and interaction strength with acidic and basic probes can be determined.

The dispersive component of the surface free energy (γsd) is determined by measuring the retention of a series of n-alkane probes. The specific (acid-base) interactions are probed using polar molecules. The information obtained from IGC is crucial for applications where surface interactions are important, such as in composites, coatings, and biomedical materials.

The table below lists key surface physicochemical properties that can be determined using IGC and the types of probe molecules typically employed.

| Physicochemical Property | Probe Molecules | Information Gained |

| Dispersive Surface Free Energy (γsd) | n-Alkanes (e.g., hexane, heptane, octane) | London-van der Waals forces at the polymer surface. |

| Specific (Acid-Base) Interactions | Acidic probes (e.g., chloroform, dichloromethane), Basic probes (e.g., tetrahydrofuran, ethyl acetate), Amphiprotic probes (e.g., ethanol, propanol) | Lewis acidity and basicity of the polymer surface. |

| Glass Transition Temperature (Tg) | A non-interacting probe (e.g., a low molecular weight alkane) | Changes in polymer chain mobility at the surface. |

| Solubility Parameter (δ) | A range of solvents with known solubility parameters | Prediction of polymer-solvent compatibility. |

Thermal Analysis Methods

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For poly(2-ethenyl-4,6-dimethyl-pyridine), DSC is primarily used to determine its glass transition temperature (Tg), which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Detailed Research Findings:

Specific DSC data for poly(2-ethenyl-4,6-dimethyl-pyridine) is not documented in the available literature. However, studies on related poly(vinylpyridine)s and their derivatives offer valuable insights. The Tg of a polymer is influenced by its molecular weight, chain stiffness, and intermolecular interactions. For example, the polymerization of 2-vinylpyridine (B74390) has been studied using DSC to determine the heat of polymerization. capes.gov.br The Tg of poly(4-vinylpyridine) (P4VP) has been shown to increase significantly upon the addition of metal salts, which act as crosslinking agents and restrict chain motion. researchgate.netresearchgate.net Similarly, the quaternization of the pyridine nitrogen in P4VP also leads to an increase in Tg. mdpi.comresearchgate.net

The following table presents a summary of glass transition temperatures for various pyridine-containing polymers, providing an expected range for poly(2-ethenyl-4,6-dimethyl-pyridine).

| Polymer | Glass Transition Temperature (Tg) | Reference |

| Poly(2-vinylpyridine) (P2VP) | ~104 °C | polymersource.capolymersource.ca |

| Poly(4-vinylpyridine) (P4VP) | ~152 °C | researchgate.net |

| P4VP + 0.25 molar eq. ZnCl2 | ~222 °C | researchgate.net |

| Quaternized P4VP | Increases with degree of quaternization | mdpi.comresearchgate.net |

| Polyimides with pyridine rings | 236-300 °C | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA is used to evaluate the thermal stability of poly(2-ethenyl-4,6-dimethyl-pyridine) and to determine its decomposition temperature.

Detailed Research Findings:

While there are no specific TGA studies on poly(2-ethenyl-4,6-dimethyl-pyridine), the thermal degradation of poly(vinylpyridine)s has been investigated. mdpi.comresearchgate.netresearchgate.netmetu.edu.tr The thermal stability of P2VP and P4VP are quite similar, but their degradation mechanisms differ. researchgate.netmetu.edu.tr P2VP degrades through a more complex mechanism involving the release of pyridine and oligomers, whereas P4VP primarily undergoes depolymerization. researchgate.netmetu.edu.tr The thermal stability of poly(vinylpyridine)s can be enhanced through complexation with metal ions or by incorporation into copolymer structures. researchgate.netmdpi.com For example, polyimides containing pyridine rings exhibit excellent thermal stability with 5% weight loss temperatures (Td5%) in the range of 470-492 °C in a nitrogen atmosphere. researchgate.net

The following table summarizes the thermal decomposition data for several pyridine-containing polymers, which can be used as a reference for the expected thermal stability of poly(2-ethenyl-4,6-dimethyl-pyridine).

| Polymer | Decomposition Temperature (Td) / Onset of Degradation | Atmosphere | Reference |

| Poly(4-vinylpyridine) (P4VP) | Onset ~300 °C | Nitrogen | researchgate.netmetu.edu.tr |

| Poly(2-vinylpyridine) (P2VP) | Onset ~320 °C | Nitrogen | researchgate.netmetu.edu.tr |

| Poly(4-vinylpyridine-co-divinylbenzene) | Onset ~322 °C | Nitrogen | researchgate.net |

| Polyimides with pyridine rings (Td5%) | 470-492 °C | Nitrogen | researchgate.net |

| DOPO-incorporated Polyphenylene Oxides | Enhanced thermal stability | - | mdpi.com |

Microscopic and Imaging Techniques

Microscopic and imaging techniques are employed to visualize the morphology and structure of poly(2-ethenyl-4,6-dimethyl-pyridine) at various length scales. These techniques provide valuable information about the polymer's surface topography, phase separation in blends, and the dispersion of any additives.

Detailed Research Findings:

Specific microscopic studies on poly(2-ethenyl-4,6-dimethyl-pyridine) are not readily found. However, Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the morphology of polymeric materials, including those containing pyridine moieties. nih.govrsc.orgresearchgate.netresearchgate.net SEM analysis of poly(vinylpyridine)s has been used to observe the surface of films and the morphology of composite materials. nih.gov For instance, in composite films of poly(vinylpyridine) with metal oxides, SEM revealed the distribution and aggregation of the oxide particles on the polymer surface. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to visualize the internal structure of polymer films and nanoparticles. In a notable study, TEM was used to image individual pyridine molecules adsorbed within the channels of a zeolite, demonstrating the power of advanced microscopy to probe molecular-level interactions. oaepublish.com While imaging single polymer chains of poly(2-ethenyl-4,6-dimethyl-pyridine) would be challenging, TEM could be employed to study the morphology of its nanoparticles or thin films.

Fluorescence microscopy is another relevant technique, particularly if the polymer is functionalized with fluorescent groups or if it exhibits intrinsic fluorescence. Polymers containing pyridine rings have been developed as fluorescent chemical sensors, where changes in fluorescence intensity can be monitored by microscopy. mdpi.comresearchgate.net

The following table provides an overview of microscopic techniques applicable to the characterization of poly(2-ethenyl-4,6-dimethyl-pyridine).

| Technique | Information Obtained | Typical Application |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology of powders and films, dispersion of fillers in composites. | Characterizing the surface of cast films, observing the structure of polymer beads. |

| Transmission Electron Microscopy (TEM) | Internal structure of thin films, morphology of nanoparticles, visualization of crystalline domains. | Studying the morphology of block copolymer micelles, imaging of polymer nanocomposites. |

| Atomic Force Microscopy (AFM) | High-resolution surface topography, phase imaging of heterogeneous systems, mechanical properties at the nanoscale. | Mapping the surface of thin films, investigating phase separation in polymer blends. |

| Fluorescence Microscopy | Localization of fluorescently labeled components, monitoring of dynamic processes in real-time. | Imaging of fluorescently tagged polymer chains, studying the response of fluorescent polymer sensors. |

Transmission Electron Microscopy (TEM)

In studies of similar polymers, such as poly(2-vinylpyridine) (P2VP), TEM has been instrumental in confirming the inclusion of metal species within the polymer matrix. researchgate.net For instance, when P2VP is used as a template for the deposition of metal oxides, TEM coupled with energy dispersive X-ray spectroscopy (EDX) mapping can confirm the infiltration of the metal precursors throughout the polymer film, even down to the underlying substrate interface. researchgate.net This is particularly relevant for applications in catalysis and nano-fabrication.

Furthermore, TEM analysis can elucidate the structure of self-assembled block copolymers containing a poly(2-ethenyl-4,6-dimethyl-pyridine) block. The resulting microstructures, such as lamellae, cylinders, or spheres, can be directly imaged, providing insights into the phase behavior and ordering of the polymer chains.

Key Research Findings from TEM Analysis:

Nanocomposite Morphology: Visualization of the size, shape, and distribution of inorganic nanoparticles within a poly(2-ethenyl-4,6-dimethyl-pyridine) matrix.

Block Copolymer Structure: Identification of the self-assembled nanostructures in block copolymers, which is dependent on block length and processing conditions.

Film Integrity: Assessment of the uniformity and thickness of thin polymer films. For example, studies on related polymers have identified thin graphene layers with structures of two to five layers at the 10-nm scale. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and nanomechanical properties of poly(2-ethenyl-4,6-dimethyl-pyridine) films. AFM operates by scanning a sharp tip over the sample surface, providing a three-dimensional height map with nanoscale resolution.

For polymer films, AFM can reveal information about surface roughness, the presence of domains in phase-separated blends or block copolymers, and the morphology of single polymer chains on a substrate. researchgate.net In studies of poly(2-vinylpyridine-block-methyl methacrylate) (P(2VP-MMA)) copolymers, AFM has been used to analyze the surface morphologies of films cast from different solvents. nih.gov The choice of solvent can influence which block preferentially segregates to the surface, significantly impacting the film's properties. nih.gov

AFM can also be used in various modes to probe properties beyond topography. For example, phase imaging can map out differences in material properties like adhesion and viscoelasticity, which is useful for distinguishing between different polymer blocks or identifying regions of different crystallinity.

Typical Data from AFM Analysis of Pyridine-Based Polymer Films:

| Parameter | Typical Value Range | Significance |

| Root Mean Square (RMS) Roughness | 0.5 - 10 nm | Indicates the smoothness of the polymer film surface. |

| Domain Size (for block copolymers) | 10 - 100 nm | Relates to the molecular weight of the polymer blocks and the thermodynamics of phase separation. |

| Phase Angle Shift | 5 - 50 degrees | Differentiates between harder and softer domains, or regions with different chemical compositions. |

Energy Dispersive X-ray Spectroscopy (EDX) Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with Scanning Electron Microscopy (SEM) or TEM, used for the elemental analysis of a sample. When applied to poly(2-ethenyl-4,6-dimethyl-pyridine) and its composites, EDX can provide qualitative and quantitative information about the elemental composition of the material.

EDX mapping is particularly useful for confirming the presence and distribution of specific elements within a polymer film. For example, in a composite material where poly(2-ethenyl-4,6-dimethyl-pyridine) is blended with a metal oxide, EDX mapping can generate an image showing the spatial distribution of the metal, oxygen, carbon, and nitrogen, confirming the dispersion of the oxide within the polymer matrix. researchgate.netresearchgate.net

Research on related P2VP systems has demonstrated the utility of EDX mapping in conjunction with TEM to confirm the infiltration of aluminum into the polymer film. researchgate.net This provides direct evidence of the successful incorporation of the metal species, which is critical for applications like area-selective deposition. researchgate.net

Illustrative EDX Data for a Metal-Infused Poly(2-ethenyl-4,6-dimethyl-pyridine) Film:

| Element | Atomic % (Example) | Common Source in the System |

| Carbon (C) | 75% | Polymer backbone and pyridine rings |

| Nitrogen (N) | 10% | Pyridine rings of the polymer |

| Oxygen (O) | 10% | Infiltrated metal oxide, substrate, or surface oxidation |

| Metal (e.g., Al) | 5% | Infiltrated metal precursor |

Surface Analysis Techniques for Polymer Films

The surface properties of poly(2-ethenyl-4,6-dimethyl-pyridine) films are critical for applications such as coatings, adhesives, and biocompatible materials. A variety of surface-sensitive techniques are employed to understand the chemical composition and structure of the outermost few nanometers of the film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a primary technique for determining the elemental composition and chemical states of atoms at a polymer surface. vot.pl For poly(2-ethenyl-4,6-dimethyl-pyridine), XPS can quantify the atomic concentrations of carbon and nitrogen, and the high-resolution spectra of the C 1s and N 1s core levels can distinguish between different chemical environments. For instance, the nitrogen in the pyridine ring has a characteristic binding energy that allows for its identification and quantification. researchgate.net Studies on copolymers of N-vinylpyridine and styrene (B11656) have used XPS to show that the surface and bulk compositions can be equivalent under certain preparation conditions. kpi.ua

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR provides information about the functional groups present at the surface of a polymer film. The infrared spectrum of poly(2-ethenyl-4,6-dimethyl-pyridine) would show characteristic absorption bands for the pyridine ring, C-H bonds in the alkyl groups, and the polymer backbone. This technique is useful for monitoring surface modifications or the adsorption of molecules onto the polymer film.

Static Secondary Ion Mass Spectrometry (sSIMS): sSIMS is an extremely surface-sensitive technique that provides detailed molecular information about the outermost monolayer of a material. It can identify specific molecular fragments from the polymer, offering insights into the orientation of polymer chains at the surface and the presence of any surface contaminants. For copolymers containing N-vinylpyridine, sSIMS has been shown to be sensitive to structural changes arising from variations in pH. kpi.ua

Contact Angle Goniometry: This technique measures the angle at which a liquid droplet meets the polymer surface, providing information about the surface energy and wettability. The hydrophobicity or hydrophilicity of a poly(2-ethenyl-4,6-dimethyl-pyridine) surface can be readily assessed, which is important for applications involving interactions with aqueous environments.

Summary of Surface Analysis Findings for Pyridine-Based Polymers:

| Technique | Information Obtained | Relevance to Poly(2-ethenyl-4,6-dimethyl-pyridine) |

| XPS | Elemental composition, chemical state of elements (e.g., protonation of nitrogen), surface segregation in blends. kpi.uaresearchgate.net | Quantifying surface nitrogen content and assessing the chemical environment of the pyridine ring. |

| ATR-FTIR | Identification of surface functional groups, monitoring of surface reactions. kpi.ua | Confirming the presence of pyridine and alkyl groups at the surface and studying surface modifications. |

| sSIMS | Detailed molecular structure of the surface, detection of surface contaminants, and polymer chain orientation. kpi.ua | Providing a highly detailed picture of the molecular arrangement at the air-polymer interface. |

| Contact Angle | Surface energy, wettability (hydrophobicity/hydrophilicity). kpi.ua | Determining how the polymer surface will interact with liquids, which is crucial for coating and biomedical applications. |

Q & A

Q. What are the optimized synthetic routes for 2-Ethenyl-4,6-dimethyl-pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A two-stage oxidation process using chromium-based catalysts can be adapted from analogous pyridine derivatives. For example, 2,6-dimethyl-pyridine undergoes oxidation in 50–80% sulfuric acid with hexavalent chromium salts (CrO₃) at 70–115°C, yielding 80–90% pure product . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| H₂SO₄ Concentration | 50–80% (w/w) | Higher acidity accelerates oxidation but risks side reactions. |

| CrO₃ Excess | 10–100% stoichiometric | Excess CrO₃ ensures complete conversion but complicates waste management. |

| Reaction Time | 2–3 hours (gradual addition) + 0.5–3 hours (hold) | Prolonged hold time improves intermediate stability. |

For 2-Ethenyl-4,6-dimethyl-pyridine, substitution of methyl groups with ethenyl may require adjusting temperature to 90–110°C to prevent ethenyl bond cleavage .

Q. How can spectroscopic techniques characterize 2-Ethenyl-4,6-dimethyl-pyridine?

- Methodological Answer :

- ¹H/¹³C NMR :

- The ethenyl group (CH₂=CH–) shows distinct protons as doublets (δ 5.2–5.8 ppm for =CH₂; δ 6.5–7.0 ppm for –CH=). Methyl groups (4,6-positions) resonate as singlets near δ 2.3 ppm .

- ¹³C signals: Pyridine carbons (C2, C4, C6) appear at 120–150 ppm, with ethenyl carbons at 110–130 ppm .

- IR Spectroscopy :

- Stretching vibrations: C=N (pyridine) at 1600–1580 cm⁻¹; C=C (ethenyl) at 1640–1620 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 135 (C₉H₁₃N⁺) with fragmentation patterns indicating loss of ethenyl (–27 amu) or methyl (–15 amu) groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Ethenyl-4,6-dimethyl-pyridine in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents on pyridine’s aromatic system. For example:

- Frontier Molecular Orbitals (FMOs) : The ethenyl group lowers the LUMO energy, enhancing electrophilic substitution at the 3-position .

- Charge Distribution : Methyl groups at 4,6-positions increase electron density on the pyridine ring, favoring coordination with Lewis acids (e.g., Re(V) catalysts) in epoxidation reactions .

- Isomer Analysis : DFT can predict stability of stereoisomers in catalytic intermediates, as demonstrated in oxidorhenium(V) complexes .

Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity datasets across structurally similar compounds (e.g., 2-amino-4,6-dimethylpyridine vs. 2-Ethenyl-4,6-dimethyl-pyridine). Adjust for substituent effects using Hammett constants (σ values) to correlate electronic properties with activity .

- QSAR Modeling : Train models on analogs like ethyl pyridinyl carboxylates to predict unknown toxicity or bioactivity endpoints for 2-Ethenyl-4,6-dimethyl-pyridine .

Q. How should researchers address gaps in ecological toxicity data for 2-Ethenyl-4,6-dimethyl-pyridine?

- Methodological Answer :

- Read-Across Approaches : Use data from structurally similar compounds (e.g., 2,6-dimethyl-pyridine ). For example:

- In Silico Tools : Apply EPI Suite™ or TEST software to estimate persistence (PBT) and bioaccumulation (log Kow ~2.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.